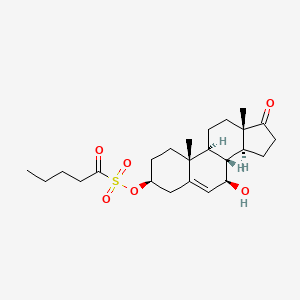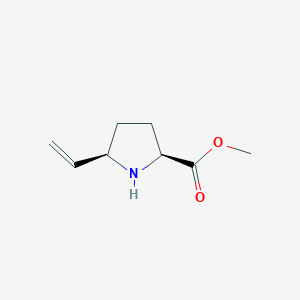
Acetaldehyde bis(2,3-epoxypropyl)acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .
化学反応の分析
Types of Reactions
Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
科学的研究の応用
Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins and coatings
作用機序
The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .
類似化合物との比較
Similar Compounds
- Acetaldehyde diethyl acetal
- Acetaldehyde dimethyl acetal
- Acetaldehyde bis(2-hydroxyethyl)acetal
Uniqueness
Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .
特性
CAS番号 |
3775-84-6 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |
InChIキー |
MIQWTCWXRZROTM-UHFFFAOYSA-N |
正規SMILES |
CC(OCC1CO1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)




![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)




![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)

